
4-Dimethylamino-4'-nitrobiphenyl
Vue d'ensemble
Description
4-Dimethylamino-4’-nitrobiphenyl (CAS Number: 2143-87-5) is a chemical compound with the molecular weight of 242.28 . It is also known by its IUPAC name N,N-dimethyl-4’-nitro [1,1’-biphenyl]-4-amine .
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-4’-nitrobiphenyl is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 .Chemical Reactions Analysis
The excited-state intramolecular charge transfer (ICT) dynamics of 4-Dimethylamino-4’-nitrobiphenyl, an efficient nonlinear optical (NLO) material, has been investigated using ultrafast transient absorption spectroscopy . The ICT process is associated with the barrierless twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .Physical And Chemical Properties Analysis
4-Dimethylamino-4’-nitrobiphenyl is a solid substance with a melting point range of 243.0 to 249.0 °C . The predicted boiling point is 398.2±25.0 °C .Applications De Recherche Scientifique
Fluorescence Probes for Monitoring Polymerization Processes
4-Dimethylamino-4'-nitrobiphenyl has been used as a fluorescence probe in monitoring polymerization processes. Its fluorescence emission is sensitive to both solvent polarity and medium microviscosity, making it useful for tracking changes during photochemical or thermal curing of polymers (Wang et al., 1996).
Studying Excited-State Dynamics
This compound is significant in the study of excited-state intramolecular charge transfer dynamics. For instance, its behavior in reverse micelles was investigated using time-resolved fluorescence and transient absorption spectroscopy, providing insights into the effects of solvent polarity and micelle size on its quantum yield and excited-state lifetime (Lee et al., 2020).
Synthesis of Soluble Polyphenylacetylenes
4-Dimethylamino-4'-nitrobiphenyl has been involved in the synthesis of substituted phenylacetylenes with a rhodium catalyst. This highlights its role in producing copolymers with improved solubility and molecular weight distribution, relevant for materials science (Lindgren et al., 1991).
Nonlinear Optical Properties
The compound is pivotal in the synthesis and analysis of nonlinear optical properties in various molecular structures. Its presence in boron dipyrromethene derivatives, for example, has been shown to affect electrochemical properties and second-order nonlinear optical properties, relevant for optoelectronic applications (Shi et al., 2012).
Preparing Diarylamines
In chemical synthesis, 4-Dimethylamino-4'-nitrobiphenyl is used for preparing diarylamines via a nitroreductive N-arylation reaction. This showcases its utility in organic synthesis and the creation of novel chemical compounds (Yang & Cho, 2003).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGALHOPBAVGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544763 | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-4'-nitrobiphenyl | |
CAS RN |
2143-87-5 | |
| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



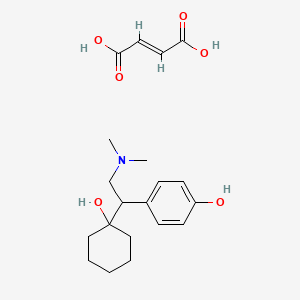
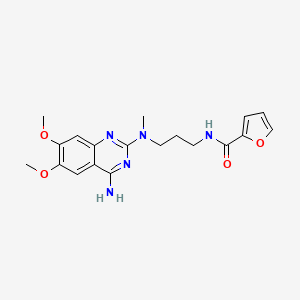



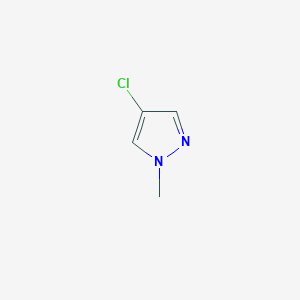

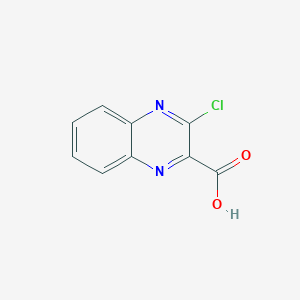
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
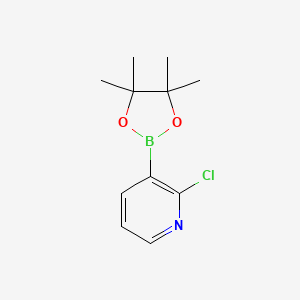
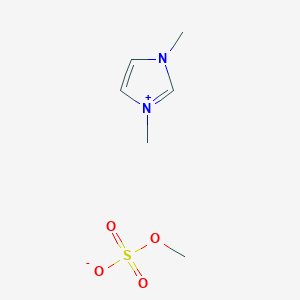
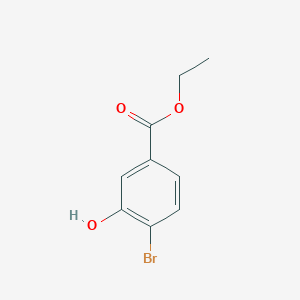

![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)